molecular formula C27H26ClN3OS B2770765 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 689228-02-2

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2770765
CAS No.: 689228-02-2
M. Wt: 476.04
InChI Key: KOHIHIZICAXELH-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family, which is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with different nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various aryl amines and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinones .

Scientific Research Applications

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Known for its potent antimicrobial activity.

    1-Benzyl-3-(4-chloro-2-methylphenyl)urea: Used in various chemical and biological studies.

Uniqueness

What sets 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one apart is its unique combination of a quinazolinone core with a piperidinyl and chlorophenylmethylsulfanyl substituent.

Properties

IUPAC Name

3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3OS/c28-22-11-9-21(10-12-22)19-33-27-29-25-14-13-23(30-15-5-2-6-16-30)17-24(25)26(32)31(27)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIHIZICAXELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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